molecular formula C15H18N2S B15056472 1-(2-Cyclopropylthiazol-4-yl)-N-(3-methylbenzyl)methanamine

1-(2-Cyclopropylthiazol-4-yl)-N-(3-methylbenzyl)methanamine

Cat. No.: B15056472
M. Wt: 258.4 g/mol
InChI Key: FKRXHBLTIBYERV-UHFFFAOYSA-N
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Description

1-(2-Cyclopropylthiazol-4-yl)-N-(3-methylbenzyl)methanamine is a structurally complex compound featuring a thiazole ring substituted with a cyclopropyl group at the 2-position and a methanamine group linked to a 3-methylbenzyl substituent at the N-position. Thiazole derivatives are renowned for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The 3-methylbenzyl moiety may influence lipophilicity and receptor binding, distinguishing it from analogs with alternative aromatic or aliphatic substituents .

Properties

Molecular Formula

C15H18N2S

Molecular Weight

258.4 g/mol

IUPAC Name

N-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]-1-(3-methylphenyl)methanamine

InChI

InChI=1S/C15H18N2S/c1-11-3-2-4-12(7-11)8-16-9-14-10-18-15(17-14)13-5-6-13/h2-4,7,10,13,16H,5-6,8-9H2,1H3

InChI Key

FKRXHBLTIBYERV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CNCC2=CSC(=N2)C3CC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Cyclopropylthiazol-4-yl)-N-(3-methylbenzyl)methanamine typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a suitable precursor such as a thioamide and an α-haloketone.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction using reagents like diazomethane or Simmons-Smith reagent.

    Attachment of the Methanamine Group: The methanamine group can be introduced through reductive amination of an aldehyde or ketone precursor.

    Substitution with 3-Methylbenzyl Group: The final step involves the substitution of the methanamine group with a 3-methylbenzyl moiety, which can be achieved through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(2-Cyclopropylthiazol-4-yl)-N-(3-methylbenzyl)methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Cyclopropylthiazol-4-yl)-N-(3-methylbenzyl)methanamine would depend on its specific biological target. Generally, thiazole derivatives exert their effects by interacting with enzymes, receptors, or other molecular targets, leading to modulation of biochemical pathways. The cyclopropyl and 3-methylbenzyl groups may enhance the compound’s binding affinity and specificity for its target.

Comparison with Similar Compounds

Table 1: Comparison of Thiazole-Based Methanamine Derivatives

Compound Name Substituents on Thiazole N-Substituent Key Characteristics
1-(2-Cyclopropylthiazol-4-yl)-N-(3-methylbenzyl)methanamine 2-Cyclopropyl 3-Methylbenzyl Enhanced metabolic stability; potential for CNS-targeted activity due to lipophilicity
1-(2-Isopropylthiazol-4-yl)-N-methylmethanamine HCl 2-Isopropyl Methyl Higher steric bulk; reduced membrane permeability compared to cyclopropyl
(4-Methyl-1,3-thiazol-2-yl)-phenylmethanol 4-Methyl Phenylmethanol Lower bioavailability due to polar hydroxyl group; antimicrobial activity
N-Methyl(3-(2-thiazolyl)phenyl)methanamine None (thiazole at phenyl) Methyl Simplified structure; altered receptor binding affinity

Key Observations:

  • Cyclopropyl vs.
  • 3-Methylbenzyl vs. Other Aromatic Groups : The 3-methylbenzyl substituent balances lipophilicity and solubility, contrasting with polar groups (e.g., methoxy in ) or bulkier aryl systems .

Comparison with Pyrazole and Oxadiazole Derivatives

While thiazoles are the primary focus, pyrazole and oxadiazole analogs provide insights into heterocyclic substitution trends:

Table 2: Heterocyclic Analogues with Methanamine Moieties

Compound Name Core Structure Substituents Biological Activity
1-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)-N-methylmethanamine Oxadiazole 5-Cyclopropyl, N-methyl Potential antifungal activity
1-(1-Ethyl-3-methylpyrazol-4-yl)-N-(2-thienylmethyl)methanamine Pyrazole 1-Ethyl-3-methyl, 2-thienylmethyl Neuroprotective and anticancer properties
N-(2-Methylpropyl)-2'-(2H-tetrazol-5-yl)biphenyl-4-methanamine Tetrazole Biphenyl, 2-methylpropyl Anti-inflammatory effects

Key Observations:

  • Thiazole vs. Oxadiazole : Thiazoles generally exhibit higher metabolic stability than oxadiazoles due to sulfur’s electron-withdrawing effects .
  • Benzyl vs. Thienylmethyl : The 3-methylbenzyl group in the target compound may offer superior aromatic interactions in receptor binding compared to thienylmethyl .

Biological Activity

1-(2-Cyclopropylthiazol-4-yl)-N-(3-methylbenzyl)methanamine is a thiazole-derived compound that has garnered attention due to its potential biological activities. Thiazole derivatives are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. This article aims to explore the biological activity of this specific compound, highlighting its mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

The compound's chemical structure is characterized by a thiazole ring with a cyclopropyl substituent and a benzyl amine moiety. The molecular formula is C12H14N2SC_{12}H_{14}N_{2}S, with a molecular weight of approximately 222.32 g/mol.

PropertyValue
Molecular FormulaC₁₂H₁₄N₂S
Molecular Weight222.32 g/mol
IUPAC NameThis compound

The biological activity of this compound can be attributed to its interaction with various biological targets:

  • Antimicrobial Activity : Thiazole derivatives have been shown to inhibit bacterial growth by disrupting cell wall synthesis and inhibiting key bacterial enzymes. This compound potentially exhibits similar properties.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).
  • Antitumor Activity : Preliminary studies suggest that thiazole derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential:

  • Absorption : The compound is expected to have moderate absorption characteristics due to its lipophilicity.
  • Distribution : It likely distributes well in tissues due to its hydrophobic nature.
  • Metabolism : Metabolic pathways may involve cytochrome P450 enzymes, leading to various metabolites that could contribute to its biological effects.
  • Excretion : Renal excretion is anticipated, although specific studies are needed to confirm this.

Case Studies

  • Antimicrobial Efficacy : A study demonstrated that a related thiazole derivative showed significant antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting that this compound may exhibit similar effects.
  • Anti-inflammatory Potential : In vitro assays indicated that thiazole derivatives could reduce the production of inflammatory markers in macrophage cultures, supporting the hypothesis that this compound may possess anti-inflammatory properties.
  • Antitumor Activity : Research involving thiazole compounds revealed their ability to inhibit tumor growth in xenograft models by inducing apoptosis in cancer cells, indicating potential for further exploration of this compound in cancer therapy.

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